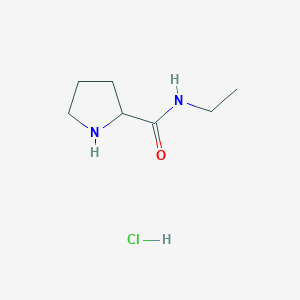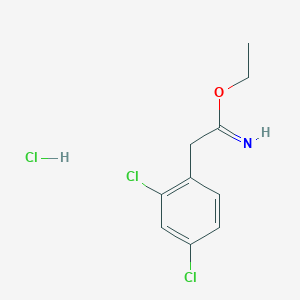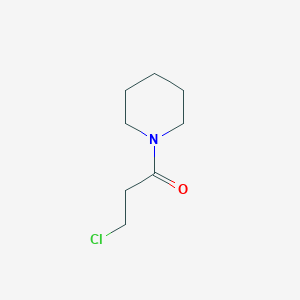
3-Chloro-1-(piperidin-1-yl)propan-1-one
Vue d'ensemble
Description
3-Chloro-1-(piperidin-1-yl)propan-1-one is an organic compound with the molecular formula C₈H₁₄ClNO It is a chlorinated ketone that contains a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(piperidin-1-yl)propan-1-one typically involves the reaction of 3-chloropropionyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-chloropropionyl chloride+piperidine→this compound+HCl
The reaction is usually conducted in an inert solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes to ensure better control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems allows for precise control of temperature, pressure, and reactant flow rates, which are critical for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1-(piperidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at room temperature.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid at room temperature.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperidinyl propanones.
Reduction: Formation of 3-chloro-1-(piperidin-1-yl)propan-1-ol.
Oxidation: Formation of 3-chloropropanoic acid derivatives.
Applications De Recherche Scientifique
3-Chloro-1-(piperidin-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antidepressant and antipsychotic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in studies to understand the interaction of chlorinated ketones with biological systems, including enzyme inhibition and receptor binding studies.
Industrial Applications: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-(piperidin-1-yl)propan-1-one involves its interaction with biological targets, such as enzymes and receptors. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity. Additionally, it can bind to specific receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-1-(morpholin-4-yl)propan-1-one: Similar structure but contains a morpholine ring instead of a piperidine ring.
3-Chloro-1-(pyrrolidin-1-yl)propan-1-one: Contains a pyrrolidine ring instead of a piperidine ring.
3-Chloro-1-(azepan-1-yl)propan-1-one: Contains an azepane ring instead of a piperidine ring.
Uniqueness
3-Chloro-1-(piperidin-1-yl)propan-1-one is unique due to its specific combination of a chlorinated ketone and a piperidine ring, which imparts distinct chemical reactivity and biological activity. The presence of the piperidine ring enhances its ability to interact with biological targets, making it a valuable intermediate in medicinal chemistry.
Propriétés
IUPAC Name |
3-chloro-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBALNTIFBNPOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


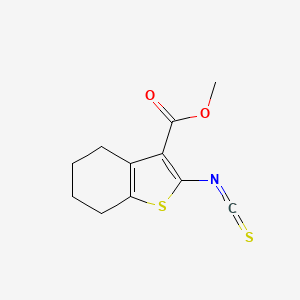
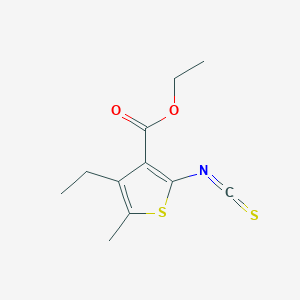
![3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3146093.png)
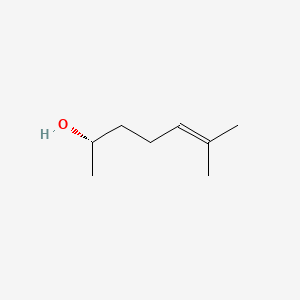

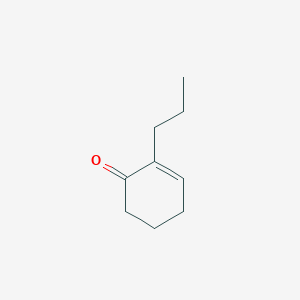


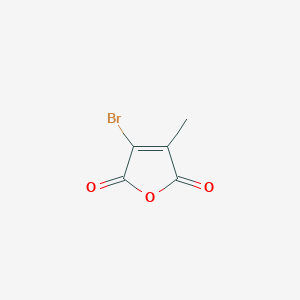
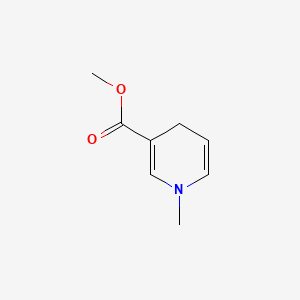
![4-([(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid](/img/structure/B3146165.png)
![4-[(2-Hydroxyethyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B3146168.png)
